molecular formula C9H14BrNOS B13314522 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13314522
M. Wt: 264.18 g/mol
InChI Key: ZZEOKAGPYOPPGM-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is an amino alcohol derivative featuring a 5-bromothiophen-2-yl substituent. This compound combines a thiophene ring substituted with bromine at the 5-position, an ethylamino linker, and a propan-1-ol backbone. Notably, it is listed as a discontinued product by CymitQuimica, indicating possible challenges in synthesis, stability, or efficacy during preliminary development .

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

2-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

ZZEOKAGPYOPPGM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Alkylation: The 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate to form 1-(5-bromothiophen-2-yl)ethane.

    Amination: The alkylated product is reacted with ammonia or an amine to introduce the amino group, resulting in 1-(5-bromothiophen-2-yl)ethylamine.

    Hydroxylation: Finally, the amino group is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products

    Oxidation: 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-one.

    Reduction: 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol.

    Substitution: 2-{[1-(5-Azidothiophen-2-yl)ethyl]amino}propan-1-ol, 2-{[1-(5-Cyanothiophen-2-yl)ethyl]amino}propan-1-ol.

Scientific Research Applications

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino and hydroxyl groups may also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural framework—comprising an aromatic system, an amino alcohol chain, and halogen substituents—shares similarities with several pharmacologically active molecules. Below is a comparative analysis based on substituent effects, synthesis, and biological activity:

Table 1: Comparative Analysis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol and Analogues

Compound Name Substituent Aromatic System Biological Activity Synthesis Method Key Notes
This compound 5-Bromothiophen-2-yl Thiophene Not reported (discontinued) Undisclosed Bromine enhances lipophilicity; potential halogen bonding
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol 5-Methylfuran-2-yl Furan Not reported Likely analogous to thiophene derivatives Methyl group increases electron density; reduced steric bulk vs. bromine
1-(4-Chlorophenyl)-2-(methylamino)propan-1-ol 4-Chlorophenyl Benzene Cathinone derivative (CNS activity) Grignard reaction Chlorine’s electronegativity impacts receptor binding
Buphenine Hydrochloride 4-Hydroxyphenyl Benzene Peripheral vascular disease Not specified Hydroxyl group improves solubility and H-bonding
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]quinolones 5-Bromothiophen-2-yl Thiophene Antibacterial (quinolone derivatives) Quinolone coupling reactions Bromothiophene enhances antibacterial activity

Key Comparison Points

Aromatic System and Substituent Effects Thiophene vs. Bromine’s electronegativity and steric bulk (vs. methyl in furan analogs) may improve halogen bonding, a critical factor in drug-target interactions . Halogen Substituents: Bromine in the 5-position (thiophene) vs. chlorine in 4-chlorophenyl derivatives () offers distinct electronic and steric profiles. Bromine’s larger atomic radius increases lipophilicity, which could enhance membrane permeability but may reduce metabolic stability .

However, the thiophene ring in the target compound may redirect activity toward different targets (e.g., antimicrobial or CNS receptors) .

Biological Activity While the target compound’s bioactivity is unreported, structurally related quinolones with 5-bromothiophen-2-yl groups exhibit antibacterial properties (). The amino alcohol chain in the target compound, however, diverges from quinolones’ fused bicyclic system, likely altering mechanism and potency .

Synthesis Challenges The discontinued status () may reflect synthesis hurdles, such as bromothiophene’s reactivity during Grignard or coupling reactions.

Research Implications and Gaps

  • Metabolic and Pharmacokinetic Profiles : The bromothiophene group’s lipophilicity may necessitate formulation adjustments to improve bioavailability. Comparative studies with methylfuran analogs () could clarify substituent effects on metabolism.
  • Therapeutic Potential: Structural parallels to Buphenine (vascular activity) and quinolones (antibacterial effects) suggest dual therapeutic avenues. Further synthesis and in vitro screening are critical to validate these hypotheses .

Biological Activity

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is a complex organic compound notable for its unique structural features, which include a bromothiophene moiety and an ethylamino group. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in the fields of enzyme inhibition, antimicrobial effects, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H14BrNOSC_9H_{14}BrNOS, with a molecular weight of approximately 264.18 g/mol. The presence of the bromothiophene group is hypothesized to enhance the compound's interaction with various biological targets, which may contribute to its pharmacological potential .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. The bromothiophene moiety is believed to play a crucial role in binding affinity and specificity towards biological targets, influencing the mechanism of action .

Key Findings:

  • Enzyme Targets: Ongoing studies focus on the compound's interaction with various enzymes, which may lead to its application in drug development.
  • Mechanism of Action: The compound's structural arrangement may confer distinct biochemical properties that enhance its efficacy as an enzyme inhibitor.

Antimicrobial Activity

The antimicrobial properties of this compound are currently under investigation. Compounds with similar structures have shown promising results against various pathogens, suggesting this compound could be effective in treating infections .

Research Highlights:

  • Potential Applications: Investigations into its efficacy against bacterial and fungal strains are ongoing, with preliminary results indicating significant antimicrobial activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Research into structurally related compounds has revealed their potential to inhibit cancer cell proliferation .

Case Studies:

  • Cell Line Studies: Similar compounds have demonstrated moderate antineoplastic activity against cancer cell lines such as TK-10 and HT-29, warranting further exploration into the anticancer potential of this specific compound .
  • Mechanistic Insights: Investigations into mitochondrial effects and apoptosis pathways are critical for understanding how this compound might influence cancer cell viability.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1,3-diolC9H12ClNOC_9H_{12}ClNOContains a chlorophenyl group; studied for antimicrobial properties.
2-{[(5-Methylthiophen-2-yl)ethyl]amino}propan-1,3-diolC9H14NOSC_9H_{14}NOSFeatures a methylthiophene group; potential applications in organic synthesis.
3-{[1-(5-bromothiophen-2-yl)ethyl]amino}propan-1-olC9H14BrNOSC_9H_{14}BrNOSSimilar structure; differing functional groups may affect biological activity.

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